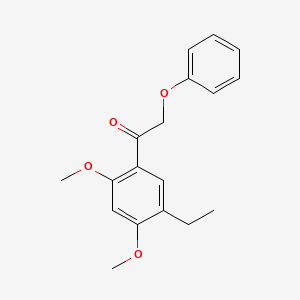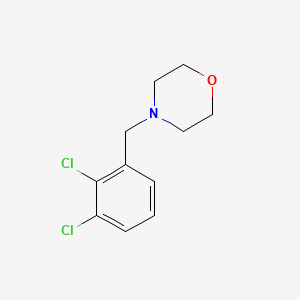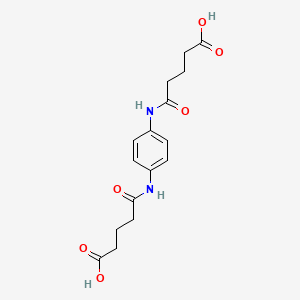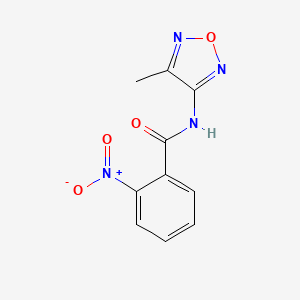![molecular formula C16H23N5 B5860864 N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as DTG, is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. DTG belongs to the class of spiro compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Neurology
N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine and its derivatives have been a focal point in the synthesis and evaluation for medical applications, particularly in neurology. Xiang Ma et al. (2009) synthesized and investigated four groups of 2,4-diamino-1,3,5-triazine derivatives, including 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines, for their neuronal sodium channels binding activity. This research underscores the potential of these compounds in managing central nervous system-related disorders like neuropathic pain, epilepsy, and cerebral ischemic disorders due to their ability to interfere with ion flux by blocking neuronal sodium channels (Ma et al., 2009).
Chemical Synthesis and Structural Analysis
On a more fundamental level, these compounds have been the subject of extensive chemical synthesis and structural analysis. Studies like those conducted by Kalyan Kumar Bhattagharya et al. (1979) and W. Wendelin et al. (1980) have delved into the syntheses of various derivatives, examining their structural aspects through methods like acid-catalyzed spiroannulation and the reaction of guanidine with different ketones. These investigations not only provide deeper insights into the chemical properties of these compounds but also expand the repertoire of synthetic methodologies for triazine derivatives (Bhattagharya & Sen, 1979) (Wendelin et al., 1980).
Applications in Pesticide Development
Furthermore, these compounds have seen applications in pesticide development. Research indicated by Harrison et al. (1973) presents 1,3,5-Triazapenta-1,4-dienes as a new group of biologically active compounds, with discussions around their general methods of preparation, physical and chemical properties, and structure-activity relationships in laboratory tests against various pests. This highlights the potential utility of triazine derivatives in the agricultural sector (Harrison et al., 1973).
Crystallographic Studies
Crystallographic studies, such as those by M. Islam et al. (2015), also play a crucial role in comprehending the molecular structure and properties of these compounds. Investigations into the crystal structure of derivatives like 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane -1,3,5,9-tetraone provide valuable information on molecular geometry, electronic properties, and intramolecular interactions. These studies are pivotal in tailoring the properties of these compounds for specific applications (Islam et al., 2015).
Propiedades
IUPAC Name |
4-N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-7-6-8-13(12(11)2)18-15-19-14(17)20-16(21-15)9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMAXWPDQDAEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3(CCCCC3)N=C(N2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)
![2-[(4-chlorophenyl)thio]-N-1-naphthylacetamide](/img/structure/B5860793.png)
![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)

![2-[4-(benzyloxy)phenoxy]-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide](/img/structure/B5860807.png)


methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)

![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)


![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)
